

# Application Notes: The Role of 4-Aminopiperidine-4-carboxylic Acid in Drug Discovery

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## Compound of Interest

Compound Name: 4-Aminopiperidine-4-carboxylic acid

Cat. No.: B556564

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## Introduction

**4-Aminopiperidine-4-carboxylic acid** and its derivatives are pivotal structural motifs in modern medicinal chemistry and drug discovery.<sup>[1]</sup> This class of compounds, characterized by a rigid piperidine ring functionalized with both an amino and a carboxylic acid group at the C4 position, serves as a versatile scaffold for constructing complex, biologically active molecules.<sup>[2][3]</sup> The constrained cyclic nature of the piperidine ring helps to reduce conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. Its derivatives, particularly the N-Boc protected form (4-Amino-1-Boc-piperidine-4-carboxylic acid), are crucial intermediates in the synthesis of a wide array of therapeutic agents targeting neurological disorders, infectious diseases, and pain management.<sup>[4][5]</sup>

## Key Applications in Therapeutic Areas

The unique structure of **4-aminopiperidine-4-carboxylic acid** allows for diverse chemical modifications, making it a valuable starting point for developing novel drugs across multiple therapeutic fields.

- **Neurological Disorders:** This scaffold is a cornerstone in the development of drugs targeting the central nervous system.<sup>[4]</sup> Derivatives have been investigated as cognition enhancers for treating neurodegenerative diseases like Alzheimer's, N-type calcium channel blockers

for neuropathic pain, and modulators of neurotransmitter release.[6][7][8] The piperidine ring is a common feature in many neurologically active pharmaceuticals, and this scaffold provides convenient points for molecular elaboration.[2]

- Infectious Diseases:
  - Antiviral: 4-Aminopiperidine-4-carboxamide dihydrochloride has demonstrated significant antiviral activity against various coronaviruses, including SARS-CoV-2 variants, with half-maximal effective concentrations (EC50) in the low micromolar range.[6] A 4-aminopiperidine (4AP) scaffold was also identified as an inhibitor of Hepatitis C Virus (HCV) assembly and release.[9]
  - Antifungal: A library of over 30 4-aminopiperidine derivatives was synthesized and showed remarkable antifungal activity, particularly against *Candida* spp. and *Aspergillus* spp.[10] Their mechanism of action is believed to involve the inhibition of enzymes in the fungal ergosterol biosynthesis pathway.[10]
  - Anti-HIV: The 4-substituted-4-aminopiperidine framework is a key structural component in CCR5 receptor antagonists, which act as HIV-1 entry inhibitors.[1]
- Pain Management and Inflammation: The scaffold is used as a key intermediate in the synthesis of novel analgesics and anti-inflammatory drugs.[5][11] For instance, a two-step synthesis using an Ugi four-component reaction has been developed to prepare the potent opioid analgesics carfentanil and remifentanil.[12]
- Peptide Mimetics and Synthesis: The Boc-protected version is widely used in peptide synthesis.[2][11] It can be incorporated into peptide chains to create peptidomimetics with enhanced stability and bioavailability or to induce specific secondary structures like helices in peptides.[5][13]

## Data Presentation

Quantitative data regarding the physicochemical properties and biological activity of **4-Aminopiperidine-4-carboxylic acid** and its derivatives are summarized below.

Table 1: Physicochemical Properties of **4-Aminopiperidine-4-carboxylic Acid** Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Form
4-Aminopiperidine-4-carboxylic acid	40951-39-1	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	144.17	-
4-Aminopiperidine-4-carboxylic acid dihydrochloride	76508-73-1	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> ·2HCl	217.1	White Powder

| 4-Amino-1-Boc-piperidine-4-carboxylic acid | 183673-71-4 | C<sub>11</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub> | 244.29 | Solid |

Data sourced from references[4][14].

Table 2: Biological Activity of Selected 4-Aminopiperidine Derivatives

Derivative Class	Target/Organism	Measurement	Result	Reference
Antiviral (4-Aminopiperidine-4-carboxamide)	Human $\alpha$ -coronavirus NL63, $\beta$ -coronaviruses OC43, SARS-CoV-2	EC <sub>50</sub>	1.5 to 2.5 $\mu$ M	[6]
Antiviral (4-Aminopiperidine scaffold)	Hepatitis C Virus (HCV)	EC <sub>50</sub>	2.09 to 2.57 $\mu$ M	[9]
Antifungal (1-benzyl-N-dodecylpiperidine-4-amine)	Aspergillus spp.	MIC	4 $\mu$ g/mL to 16 $\mu$ g/mL	[10]

| Antifungal (N-dodecyl-1-phenethylpiperidin-4-amine) | *Candida* spp. | MIC | 4 µg/mL to 16 µg/mL [\[\[10\]](#) |

## Experimental Protocols

Detailed methodologies for the synthesis of the **4-aminopiperidine-4-carboxylic acid** scaffold and its derivatives are critical for its application in drug discovery.

### Protocol 1: Synthesis of 4-Amino-1-tert-butylloxycarbonylpiperidine-4-carboxylic acid

This protocol is adapted from a procedure for preparing orthogonally protected C $\alpha$ ,C $\alpha$ -disubstituted amino acids.[\[15\]](#)

#### Step A: Synthesis of Piperidine-4-spiro-5'-hydantoin

- Charge a 1000-mL round-bottomed flask with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water.
- Stir the mixture at room temperature until all solids dissolve.
- Add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic.
- Seal the flask and stir the reaction mixture at room temperature for 48 hours.
- Concentrate the resulting suspension by rotary evaporation and cool to 10°C to precipitate the product.
- Collect the white solid by suction filtration and wash with deionized water.

#### Step B: Boc-Protection of the Hydantoin Intermediate

- Suspend the dried hydantoin from Step A in a suitable solvent like 1,2-dimethoxyethane.
- Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

- Add di-tert-butyl dicarbonate (Boc-anhydride) and stir the mixture.
- After the reaction is complete, perform an aqueous workup with washes of HCl and sodium bicarbonate solutions.
- Isolate and dry the product, 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin).

#### Step C: Hydrolysis to the Final Product

- Charge a flask with the Boc-protected hydantoin from Step B (40.0 g) suspended in 340 mL of THF.
- Add 340 mL of 2.0 M potassium hydroxide solution in one portion.
- Stopper the flask and stir the mixture for 4 hours.
- Pour the reaction mixture into a separatory funnel for workup to isolate the final product, 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.

## Protocol 2: Synthesis of Antifungal 4-Aminopiperidine Derivatives via Reductive Amination

This protocol outlines the synthesis of a library of 4-aminopiperidines with antifungal activity.

[\[10\]](#)

- Start with commercially available N-substituted 4-piperidone derivatives.
- Dissolve the N-substituted 4-piperidone in a suitable solvent such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Add the desired primary or secondary amine to the solution.
- Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

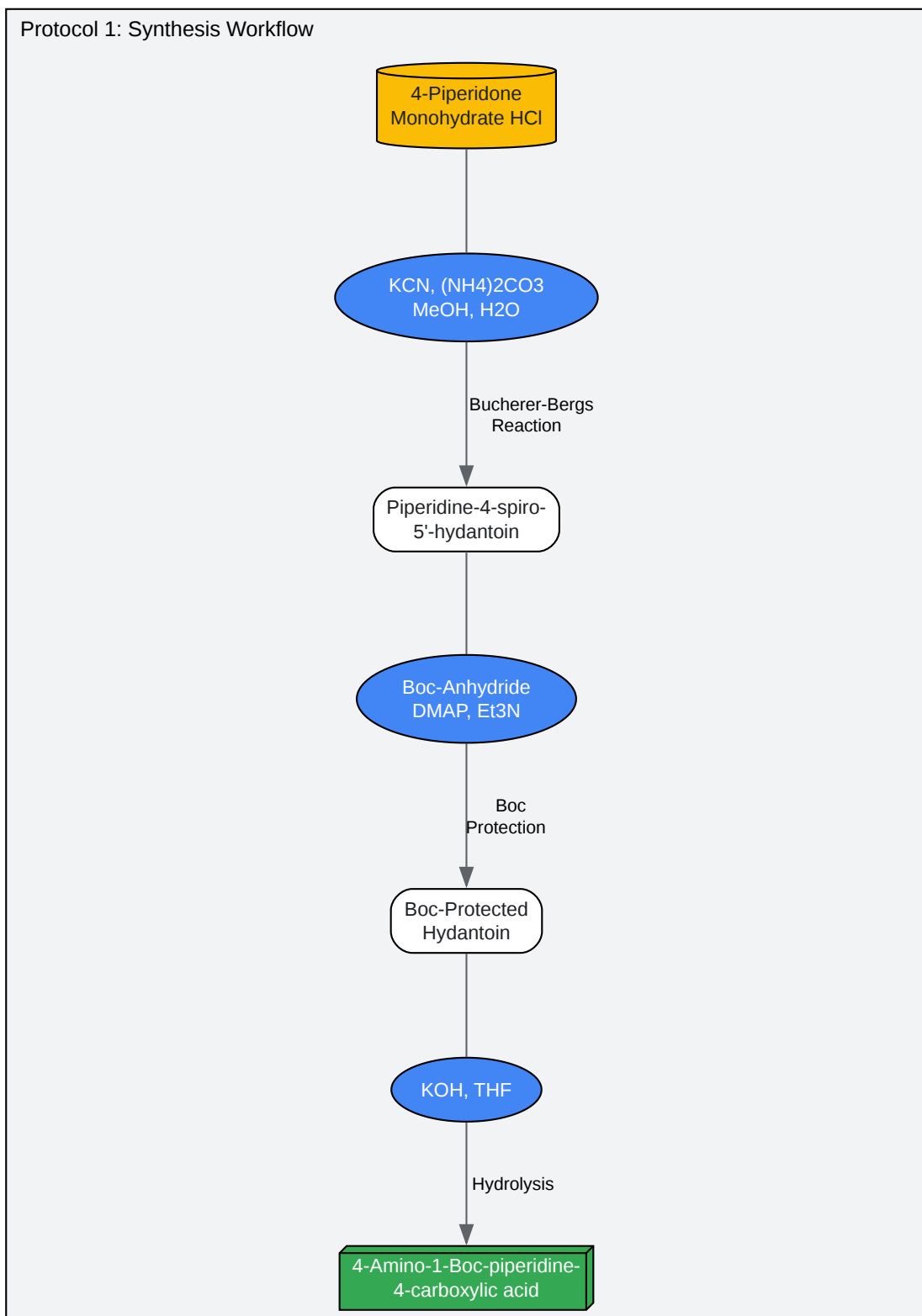
- Quench the reaction with an aqueous solution of sodium bicarbonate.
- Extract the aqueous phase with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to yield the desired 4-aminopiperidine derivative.

## Protocol 3: Synthesis of a CCR5 Antagonist Precursor via Curtius Rearrangement

This protocol describes a key step in synthesizing 4-substituted-4-aminopiperidine derivatives for HIV-1 entry inhibitors.<sup>[1]</sup>

- Begin with isonipecotate as the starting material.
- Perform alkylation at the 4-position of the piperidine ring to introduce various substituents. This step typically involves using a strong base like LDA followed by treatment with an alkyl halide.
- Convert the resulting 4-substituted-4-carboxypiperidine ester to the corresponding carboxylic acid via hydrolysis.
- Activate the carboxylic acid (e.g., by converting it to an acid chloride or using an activating agent like diphenylphosphoryl azide - DPPA).
- Perform the Curtius rearrangement on the activated acid. This involves heating the acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas.
- Trap the isocyanate intermediate with a suitable alcohol (e.g., tert-butanol) to form a stable Boc-protected amine or hydrolyze it to yield the primary amine.
- This provides the N'-Boc-4-alkyl-4-aminopiperidine building block, ready for coupling with other fragments to synthesize the final CCR5 antagonist.

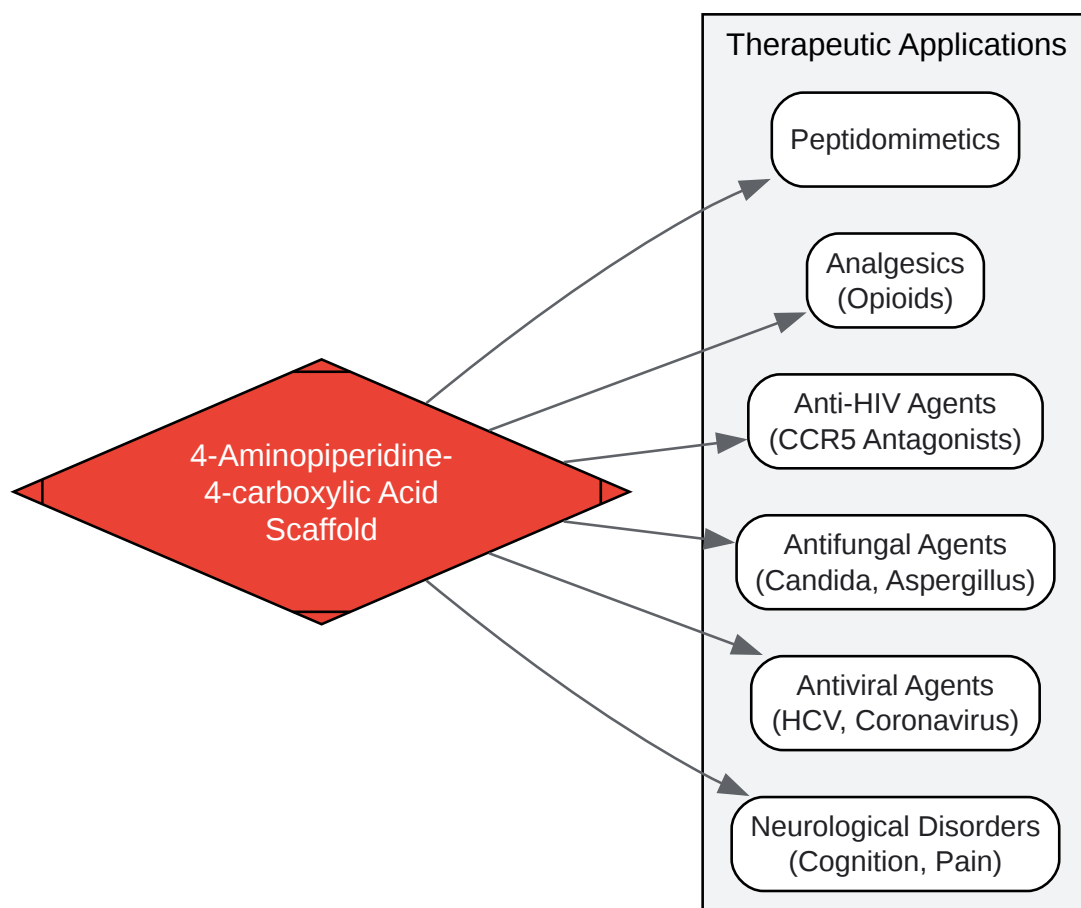
## Visualizations

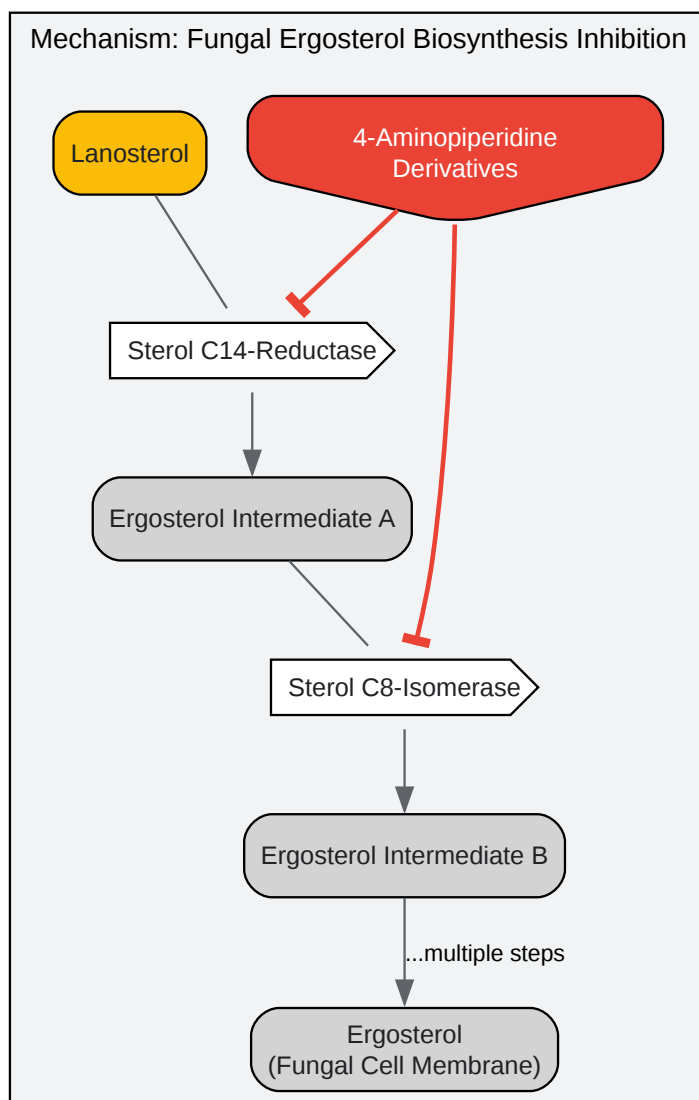


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Caption: Workflow for the synthesis of the core scaffold.







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